苯并咪唑硫醚-d3,VETRANAL(TM),分析标准

描述

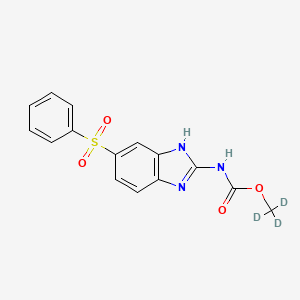

Fenbendazole sulfone-d3, VETRANAL™, analytical standard is a deuterated form of Fenbendazole sulfone. It is a benzimidazole carbamate derivative, specifically labeled with deuterium at the methyl group. This compound is primarily used as an analytical standard in various scientific research applications, including forensics, toxicology, and pharmaceutical analysis .

科学研究应用

Fenbendazole sulfone-d3 is widely used in scientific research due to its stability and specificity. Some of its applications include:

Chemistry: Used as an analytical standard in chromatography and mass spectrometry for the quantification and identification of Fenbendazole derivatives.

Biology: Employed in studies involving the metabolism and pharmacokinetics of Fenbendazole in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.

Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.

作用机制

Fenbendazole sulfone-d3, also known as trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate, is a deuterium-labeled version of Fenbendazole . It is a benzimidazole compound with a broad spectrum of anthelmintic effects .

Target of Action

The primary target of Fenbendazole sulfone-d3 is tubulin, a protein that is part of the microtubules in the cells of parasites .

Mode of Action

Fenbendazole sulfone-d3 works by binding to tubulin, disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death .

Biochemical Pathways

Fenbendazole sulfone-d3 affects multiple cellular pathways. It destabilizes the tubulin network in cells, inhibits glucose uptake, and suppresses the expression of GLUT transporters and hexokinase (HK II), a key glycolytic enzyme .

Pharmacokinetics

Studies on fenbendazole, the parent compound, suggest that it is rapidly eliminated from the body after intravenous administration . The systemic bioavailability of Fenbendazole is low, indicating that a similar trend may be observed for Fenbendazole sulfone-d3 .

Result of Action

The action of Fenbendazole sulfone-d3 results in cell-cycle arrest and mitotic cell death . It also induces apoptosis in actively growing cells .

Action Environment

Environmental factors can influence the action of Fenbendazole sulfone-d3. For instance, in the aquatic environment, Fenbendazole shows persistence against solar radiation . Additionally, the drug’s action can be influenced by pH and temperature, which affect its hydrolytic degradation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fenbendazole sulfone-d3 involves the incorporation of deuterium into the methyl group of Fenbendazole sulfone. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with the commercially available Fenbendazole.

Oxidation: Fenbendazole is oxidized to form Fenbendazole sulfone.

Industrial Production Methods

Industrial production of Fenbendazole sulfone-d3 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Oxidation: Large-scale oxidation of Fenbendazole to Fenbendazole sulfone.

Deuteration Process: Utilizing deuterated reagents in controlled environments to ensure high yield and purity of the deuterated product.

化学反应分析

Types of Reactions

Fenbendazole sulfone-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of Fenbendazole to Fenbendazole sulfone.

Substitution: Replacement of the methyl group with a deuterated methyl group.

Hydrolysis: Breakdown of the compound under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Deuterating Agents: Deuterated methanol, deuterated sulfuric acid.

Reaction Conditions: Controlled temperature and pH to ensure selective deuteration and high yield.

Major Products

Primary Product: Fenbendazole sulfone-d3.

By-products: Minor amounts of non-deuterated Fenbendazole sulfone and other oxidized derivatives.

相似化合物的比较

Similar Compounds

Fenbendazole: The non-deuterated parent compound.

Oxfendazole: Another benzimidazole carbamate derivative with similar antiparasitic properties.

Albendazole: A structurally related compound with broader antiparasitic activity.

Uniqueness

Fenbendazole sulfone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .

生物活性

Fenbendazole sulfone-d3 is a metabolite of fenbendazole, a benzimidazole anthelmintic commonly used in veterinary medicine. Recent studies have highlighted its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of fenbendazole sulfone-d3, focusing on its anticancer properties, pharmacokinetics, and relevant case studies.

Overview of Fenbendazole and Its Metabolites

Fenbendazole is primarily metabolized in the liver to several active forms, including fenbendazole sulfoxide and fenbendazole sulfone. The sulfone form is significant as it predominates in plasma following administration and is essential for understanding the compound's therapeutic effects. The biological activity of fenbendazole is attributed to its ability to disrupt microtubule dynamics, induce apoptosis, and modulate various signaling pathways involved in cell proliferation and survival.

Anticancer Mechanisms

Microtubule Disruption

Fenbendazole exhibits microtubule depolymerizing activity similar to that of established chemotherapeutic agents. This activity leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in various cancer cell lines. For instance, studies have shown that fenbendazole can inhibit tumor colony formation and induce apoptosis in cervical cancer cells (HeLa) at concentrations as low as 0.1 μM .

Apoptosis Induction

The compound triggers apoptosis through multiple pathways:

- Mitochondrial Pathway : Fenbendazole enhances mitochondrial injury, activating caspases involved in apoptotic signaling. In colorectal cancer cells, it has been shown to increase p53 expression, leading to p53-mediated apoptosis .

- Ferroptosis Augmentation : In resistant lymphoma cells, fenbendazole has been observed to augment apoptosis through ferroptosis mechanisms, indicating its potential use in overcoming drug resistance .

Pharmacokinetics

The pharmacokinetics of fenbendazole sulfone-d3 reveal that it undergoes extensive metabolism. After oral administration, fenbendazole is rapidly metabolized by liver enzymes (CYP3A4, FMO) into its active forms. The systemic bioavailability of fenbendazole is limited due to poor absorption; however, the sulfone metabolite remains detectable in plasma for extended periods .

Table 1: Pharmacokinetic Profile of Fenbendazole Sulfone-d3

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | Varies with dosage |

| Half-Life | Approximately 39 days |

| Metabolites | Sulfoxide, Sulfone |

| Bioavailability | Limited |

Case Studies

Several studies have explored the efficacy of fenbendazole and its metabolites in cancer treatment:

- Combination Therapy with Vitamins : A study demonstrated that when combined with vitamins, fenbendazole significantly inhibited tumor growth in SCID mice bearing human lymphoma cells. The combination showed a synergistic effect not observed with either treatment alone .

- In Vitro Studies on Cancer Cell Lines : Research has indicated that fenbendazole induces cytotoxicity in various cancer cell lines at micromolar concentrations. For example:

属性

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746823 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-49-7 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。